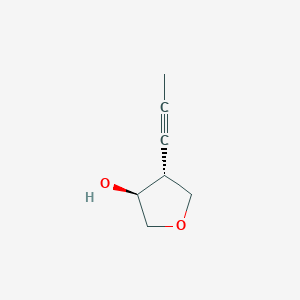

(3S,4R)-4-(prop-1-yn-1-yl)oxolan-3-ol

Description

Propriétés

IUPAC Name |

(3S,4R)-4-prop-1-ynyloxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-3-6-4-9-5-7(6)8/h6-8H,4-5H2,1H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAEIWNLGEOGDDK-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1COCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H]1COC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (3S,4R)-4-(prop-1-yn-1-yl)oxolan-3-ol , a member of the oxolane family, has garnered interest due to its unique stereochemistry and potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant research findings.

Molecular Formula : C₇H₈O₂

Molecular Weight : 128.14 g/mol

IUPAC Name : this compound

The compound features a five-membered ring structure with an alcohol functional group at position 3 and a propynyl substituent at position 4. The stereochemical configuration is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its hydroxyl group, facilitating interactions with proteins and nucleic acids. This interaction is significant in modulating various biochemical pathways.

Therapeutic Potential

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that related acetylenic compounds can suppress tumor cell growth in vitro .

- Immunomodulatory Effects : The compound may influence immune responses, making it a candidate for further investigation in immunotherapy .

- Antidiabetic Properties : Some studies have indicated potential antidiabetic effects, although more research is needed to establish this link conclusively .

Study 1: Antitumor Activity

In a study focusing on polyacetylenes derived from traditional medicinal plants, this compound was evaluated for its ability to inhibit the growth of cultured tumor cells. The results demonstrated a significant reduction in cell viability at specific concentrations, suggesting its potential as an antitumor agent.

Study 2: Immunomodulatory Effects

Another investigation explored the immunomodulatory effects of similar oxolane compounds. It was found that these compounds could enhance the activity of immune cells, indicating potential applications in treating autoimmune diseases or enhancing vaccine efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₇H₈O₂ | Antitumor, Immunomodulatory |

| (3S,4R)-4-(oct-1-yn-1-yloxolan)-3-ol | C₉H₁₀O₂ | Antimicrobial |

| (3S,4R)-4-(phenyl)oxolan-3-ol | C₉H₁₀O₂ | Antioxidant |

This table illustrates the biological activities of structurally related compounds, highlighting the unique properties of (3S,4R)-4-(prop-1-yn-1-yloxolan)-3-ol.

Comparaison Avec Des Composés Similaires

Key Structural Features and Substituent Variations

The following table compares (3S,4R)-4-(prop-1-yn-1-yl)oxolan-3-ol with structurally related oxolane derivatives, emphasizing substituent groups, stereochemistry, and molecular properties:

Critical Analysis of Structural and Functional Differences

Substituent Reactivity: The propargyl group in the target compound confers unique reactivity, such as participation in Huisgen cycloaddition ("click chemistry") or Sonogashira coupling, which is absent in pyrrolidinyl, thioether, or brominated analogs .

Stereochemical Impact :

- Enantiomerically pure compounds like (3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol () may exhibit distinct pharmacological profiles compared to racemic mixtures (e.g., and ). Stereochemistry influences binding affinity in chiral environments, such as enzyme active sites .

Brominated derivatives (e.g., 5-bromoindazole in ) are often intermediates in drug synthesis, leveraging halogen atoms for further cross-coupling reactions .

Biological and Synthetic Applications :

- Pyrrolidinyl and pyrazolyl analogs () are common in medicinal chemistry due to their versatility as bioisosteres or pharmacophores.

- The target compound’s propargyl group positions it as a candidate for bioconjugation or polymer chemistry, applications less relevant to sulfonyl or morpholinyl derivatives .

Méthodes De Préparation

Asymmetric Propargylation of Oxolane Derivatives

One of the primary routes involves the asymmetric propargylation of an oxolane ring bearing a hydroxyl group at C3. This can be achieved by:

- Starting from (3S)-oxolan-3-ol derivatives

- Using propargyl bromide or propargyl equivalents to introduce the prop-1-yn-1-yl substituent at C4

- Employing chiral catalysts or auxiliaries to ensure stereoselectivity

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | (3S)-oxolan-3-ol precursor | Chiral substrate |

| 2 | Propargyl bromide, base (e.g., K2CO3) | Nucleophilic substitution at C4 |

| 3 | Chiral catalyst or low temperature control | Stereoselective control |

This method benefits from the availability of chiral oxolane precursors and mild reaction conditions, minimizing side reactions.

Use of Propargylamine or Propargyl Alcohol Derivatives via NHS or MsCl Activation

A related approach, adapted from the synthesis of propargyl-functionalized molecular probes, involves:

- Activation of a hydroxyl or amine group on the oxolane ring using N-hydroxysuccinimide (NHS) esters or methanesulfonyl chloride (MsCl)

- Subsequent reaction with propargylamine or propargyl alcohol to install the propargyl group

This method, detailed in recent molecular probe syntheses, provides moderate to good yields (around 58-64%) and is applicable to complex substrates with multiple functional groups.

| Procedure | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| NHS | NHS ester, propargylamine, K2CO3 | 58-64 | Mild conditions, column chromatography purification |

| MsCl | Methanesulfonyl chloride, amine | 58-64 | Room temperature, efficient substitution |

Though this method is demonstrated on complex heterocyclic systems, it can be adapted for oxolane derivatives bearing hydroxyl groups.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Stereochemical Control | Purification |

|---|---|---|---|---|---|

| Asymmetric propargylation | (3S)-oxolan-3-ol | Propargyl bromide, base, chiral catalyst | Moderate | High | Column chromatography |

| NHS ester activation | Hydroxyl or amine-functionalized oxolane | NHS ester, propargylamine/alcohol, K2CO3 | 58-64 | Moderate | Column chromatography |

| MsCl activation | Hydroxyl or amine-functionalized oxolane | Methanesulfonyl chloride, amine, K2CO3 | 58-64 | Moderate | Column chromatography |

Research Findings and Notes

- The stereoselective installation of the propargyl group is critical to maintain the (3S,4R) configuration, often achieved via chiral starting materials or catalysts.

- The choice between NHS and MsCl activation methods depends on substrate sensitivity and desired reaction conditions; both provide comparable yields.

- Purification is typically accomplished by column chromatography, ensuring removal of side products and unreacted starting materials.

- Functionalization via CuAAC post-propargylation expands the utility of the compound in molecular probe design and medicinal chemistry.

- No direct large-scale industrial synthesis methods were found, indicating the compound is primarily prepared in research settings with emphasis on stereochemical purity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (3S,4R)-4-(prop-1-yn-1-yl)oxolan-3-ol, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, introducing the propynyl group to an oxolane precursor requires controlled temperature (e.g., 40–60°C) and polar aprotic solvents like DMF or acetonitrile to stabilize transition states. Catalysts such as Pd/Cu for alkyne coupling may enhance efficiency. Purification via column chromatography or recrystallization ensures stereochemical purity .

- Optimization : Reaction parameters (pH, solvent polarity, and stoichiometry) are adjusted using design-of-experiment (DoE) frameworks. Monitoring by TLC or HPLC ensures intermediate stability and minimizes by-products .

Q. How is the stereochemical configuration of this compound confirmed?

- Methodology : X-ray crystallography using SHELXL for refinement provides definitive stereochemical assignment . Complementary techniques include:

- NMR : - and -NMR to analyze coupling constants (e.g., vicinal for diastereotopic protons) .

- Optical Rotation : Comparison with known chiral standards .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

- Methodology :

- Chromatography : HPLC with chiral columns to resolve enantiomers; GC-MS for volatile by-product detection .

- Spectroscopy : IR spectroscopy to confirm functional groups (e.g., C≡C stretch at ~2100 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification .

Advanced Research Questions

Q. How can enantiomer-specific biological activity be evaluated for this compound?

- Methodology :

- Chiral Separation : Use of amylose- or cellulose-based chiral stationary phases in preparative HPLC .

- In Vitro Assays : Enzyme inhibition studies (e.g., IC determination) with purified enantiomers. For example, cytochrome P450 inhibition assays to assess metabolic interference .

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinities to target receptors .

Q. What computational strategies predict the compound’s reactivity in complex reaction environments?

- Methodology :

- DFT Calculations : To map reaction pathways (e.g., alkyne addition energetics) using Gaussian or ORCA software .

- Molecular Dynamics (MD) : Simulate solvent effects and transition states in explicit solvent models (e.g., water, DMSO) .

Q. How do structural modifications (e.g., substituting propynyl with other groups) affect bioactivity?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., replacing propynyl with phenyl or halogenated groups) and compare activities in cell-based assays .

- Pharmacophore Modeling : Identify critical structural motifs using tools like Schrödinger’s Phase .

Key Research Challenges

- Stereochemical Stability : The propynyl group’s electron-withdrawing nature may induce racemization under acidic conditions. Stabilization strategies include buffered reaction media (pH 6–7) .

- Scalability : Transitioning from milligram to gram-scale synthesis requires optimizing exothermic reactions (e.g., using flow chemistry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.